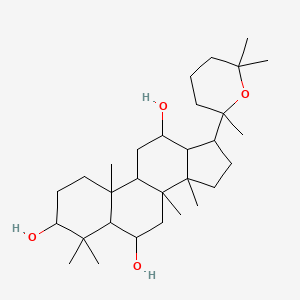

Panaxatriol

Descripción

This compound has been reported in Panax ginseng with data available.

a protothis compound with the side chain cyclized into a pyran which is an artifact of acidic hydrolysis

Propiedades

IUPAC Name |

(3S,5R,6R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20+,21+,22-,23-,24-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJUYMMIBFBOJY-UXZRXANASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954454 | |

| Record name | (3beta,6alpha,12beta,20R)-20,25-Epoxydammarane-3,6,12-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32791-84-7 | |

| Record name | Panaxatriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32791-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panaxatriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032791847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,6alpha,12beta,20R)-20,25-Epoxydammarane-3,6,12-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32791-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANAXATRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5B25FDDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Panaxatriol in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxatriol, a key bioactive sapogenin derived from ginseng, has garnered significant attention for its potent neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound and its saponin derivatives (this compound Saponins, PTS) in neuronal cells. Accumulating evidence demonstrates that this compound exerts its effects through a multi-pronged approach, involving the modulation of several critical signaling pathways. These include the pro-survival PI3K/AKT/mTOR and AMPK/SIRT1/FOXO3 pathways, the antioxidant Nrf2 pathway, and the pro-angiogenic Shh pathway. This document synthesizes the current understanding of these mechanisms, presenting quantitative data from key studies in structured tables, detailing experimental protocols for core methodologies, and providing visual representations of the intricate signaling cascades through DOT language diagrams. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel neuroprotective therapeutics.

Core Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are not attributed to a single mode of action but rather to its ability to influence a network of interconnected signaling pathways that govern neuronal survival, antioxidant defense, and tissue homeostasis.

PI3K/AKT/mTOR Pathway: Promoting Neuronal Survival and Growth

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Studies have shown that this compound Saponins (PTS) can activate this pathway in neuronal cells. Low doses of PTS have been observed to up-regulate the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, thereby promoting neuronal survival and proliferation.[1][2]

AMPK/SIRT1/FOXO3 Pathway: Enhancing Cellular Stress Resistance

The AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Forkhead box protein O3 (FOXO3) pathway plays a pivotal role in cellular stress resistance and longevity. Evidence suggests that low concentrations of PTS can also activate this survival pathway.[1][2] This activation enhances the cell's ability to cope with stressors such as oxidative damage and nutrient deprivation, which are common insults in neurodegenerative conditions.

Nrf2 Pathway: Bolstering Antioxidant Defenses

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound and its derivatives have been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[3] This mechanism is central to this compound's ability to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases.

Shh Pathway: Fostering Angiogenesis and Neuro-restoration

The Sonic hedgehog (Shh) signaling pathway is essential for development and has been implicated in tissue repair and angiogenesis in the adult brain. Research indicates that PTS can activate the Shh pathway, leading to the upregulation of vascular endothelial growth factor (VEGF) and Angiopoietin-1 (Ang-1). This pro-angiogenic effect may contribute to improved blood flow and nutrient supply to ischemic brain regions, aiding in neuronal recovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound Saponins (PTS) on neuronal cells.

Table 1: Effect of PTS on PC12 Cell Viability under Oxidative Stress

| Treatment | Concentration | Cell Viability (% of Control) | Reference |

| Control | - | 100% | |

| OGD/R | - | ~60% | |

| PTS + OGD/R | 8 µg/mL | Significantly increased vs. OGD/R | |

| PTS + OGD/R | 16 µg/mL | Significantly increased vs. OGD/R | |

| PTS + OGD/R | 20 µg/mL | Significantly increased vs. OGD/R | |

| PTS alone | 0.12 mg/ml | ~130% | |

| 6-OHDA | 0.25 mM | ~50% | |

| PTS (0.12 mg/ml) + 6-OHDA | 0.25 mM | ~80% |

OGD/R: Oxygen-Glucose Deprivation/Reperfusion; 6-OHDA: 6-hydroxydopamine

Table 2: Effect of PTS on Dopaminergic Neuron Survival and Locomotor Activity in 6-OHDA-Treated Zebrafish

| Treatment | Concentration | Dopaminergic Neuron Count (% of Control) | Locomotor Distance (% of Control) | Reference |

| Control | - | 100% | 100% | |

| 6-OHDA | 0.25 mM | ~50% | ~55% | |

| PTS + 6-OHDA | 0.01 mg/ml | Significantly increased vs. 6-OHDA | Significantly increased vs. 6-OHDA | |

| PTS + 6-OHDA | 0.03 mg/ml | Significantly increased vs. 6-OHDA | Significantly increased vs. 6-OHDA | |

| PTS + 6-OHDA | 0.1 mg/ml | ~90% | ~95% |

Table 3: Effect of PTS on the Expression of Key Signaling Proteins in PC12 Cells

| Pathway | Protein | PTS Concentration | Change in Phosphorylation/Expression | Reference |

| PI3K/AKT/mTOR | p-PI3K | Low doses | Increased | |

| p-AKT | Low doses | Increased | ||

| p-mTOR | Low doses | Increased | ||

| AMPK/SIRT1/FOXO3 | p-AMPK | Low doses | Increased | |

| SIRT1 | Low doses | Increased | ||

| p-FOXO3 | Low doses | Increased | ||

| Nrf2 | HO-1 | 16 µg/mL | Increased | |

| Nrf2 (nuclear) | 16 µg/mL | Increased | ||

| Shh | VEGF | Not specified | Upregulated | |

| Ang-1 | Not specified | Upregulated |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

This protocol simulates ischemic/reperfusion injury in vitro.

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

OGD Induction:

-

Wash cells twice with glucose-free DMEM.

-

Replace the medium with glucose-free DMEM and transfer the cells to a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified period (e.g., 2-6 hours).

-

-

Reperfusion:

-

Remove the cells from the hypoxic chamber.

-

Replace the glucose-free DMEM with complete culture medium.

-

Return the cells to the normoxic incubator (5% CO2, 95% air) for a specified reperfusion period (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

Cell viability can be assessed using various assays, such as the MTT assay or LDH assay, according to the manufacturer's instructions.

-

Western Blot Analysis of Signaling Proteins

This protocol is for the detection and quantification of specific proteins in cell lysates.

-

Protein Extraction:

-

Treat neuronal cells with this compound or vehicle control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, Nrf2, HO-1, etc.) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunohistochemistry of Dopaminergic Neurons in Zebrafish

This protocol is for the visualization of dopaminergic neurons in zebrafish larvae.

-

Zebrafish Treatment:

-

Expose zebrafish larvae to 6-OHDA to induce dopaminergic neuron loss, with or without co-treatment with this compound Saponins.

-

-

Fixation and Permeabilization:

-

Fix the larvae in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Wash the larvae with phosphate-buffered saline (PBS).

-

Permeabilize the larvae with proteinase K.

-

-

Immunostaining:

-

Block the larvae in a blocking solution (e.g., PBS with 10% goat serum and 1% BSA) for 1 hour at room temperature.

-

Incubate the larvae with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.

-

Wash the larvae with PBS.

-

Incubate the larvae with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Wash the larvae with PBS.

-

-

Imaging and Quantification:

-

Mount the larvae and image the dopaminergic neurons in the brain using a confocal microscope.

-

Quantify the number of TH-positive neurons in specific brain regions.

-

In Vitro Angiogenesis (Tube Formation) Assay

This protocol assesses the ability of endothelial cells to form capillary-like structures.

-

Plate Coating:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in endothelial cell growth medium.

-

-

Treatment:

-

Treat the cells with this compound Saponins or vehicle control.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C for 4-18 hours.

-

Image the formation of tube-like structures using a microscope.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF and Ang-1

This protocol is for the quantification of secreted VEGF and Ang-1 in cell culture supernatants.

-

Plate Coating:

-

Coat the wells of a 96-well plate with a capture antibody specific for VEGF or Ang-1 overnight at 4°C.

-

-

Blocking:

-

Wash the wells and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the wells and add cell culture supernatants and a series of known standards to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the wells and add a biotinylated detection antibody specific for VEGF or Ang-1.

-

Incubate for 1-2 hours at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the wells and add streptavidin-HRP conjugate.

-

Incubate for 30 minutes at room temperature.

-

-

Substrate Development and Measurement:

-

Wash the wells and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve and determine the concentration of VEGF or Ang-1 in the samples.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: PI3K/AKT/mTOR signaling pathway activated by this compound Saponins.

Caption: AMPK/SIRT1/FOXO3 pathway activation by this compound Saponins.

Caption: Nrf2-mediated antioxidant response induced by this compound.

Caption: Shh signaling pathway and its role in PTS-induced angiogenesis.

Caption: Experimental workflow for assessing the neuroprotective effects of PTS.

Conclusion

This compound demonstrates significant promise as a neuroprotective agent, acting through a sophisticated network of signaling pathways to enhance neuronal survival, combat oxidative stress, and promote restorative processes. The activation of the PI3K/AKT/mTOR, AMPK/SIRT1/FOXO3, Nrf2, and Shh pathways collectively contributes to its therapeutic potential. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in the field of neuroprotective drug discovery. A deeper understanding of these intricate molecular interactions will be crucial for the clinical translation of this compound and its derivatives for the treatment of neurodegenerative diseases and ischemic brain injury.

References

- 1. Hormetic effect of this compound saponins confers neuroprotection in PC12 cells and zebrafish through PI3K/AKT/mTOR and AMPK/SIRT1/FOXO3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Saponins Attenuated Oxygen-Glucose Deprivation Injury in PC12 Cells via Activation of PI3K/Akt and Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Panaxatriol: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Key Enzymes, Regulatory Mechanisms, and Experimental Methodologies for Panaxatriol, a Core Aglycone of Bioactive Ginsenosides.

Introduction

This compound is a tetracyclic triterpenoid sapogenin that forms the aglycone backbone of a significant class of ginsenosides, the primary bioactive constituents of ginseng (Panax ginseng C.A. Meyer) and other Panax species. These ginsenosides exhibit a wide range of pharmacological activities, making the elucidation of their biosynthetic pathways a critical area of research for drug development and metabolic engineering. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, regulatory networks, and relevant experimental protocols for its study.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the ubiquitous isoprenoid pathway and culminates in a series of specific hydroxylation events on a dammarane scaffold. The core pathway can be divided into three main stages: the formation of the dammarenediol-II backbone, the hydroxylation to protopanaxadiol, and the final hydroxylation to this compound.

The key enzymatic steps are as follows:

-

Cyclization of 2,3-Oxidosqualene: The pathway begins with the cyclization of 2,3-oxidosqualene to form the tetracyclic dammarane skeleton, dammarenediol-II. This reaction is catalyzed by the enzyme dammarenediol-II synthase (DDS) .[1][2]

-

Hydroxylation at C-12: Dammarenediol-II is then hydroxylated at the C-12 position to yield protopanaxadiol. This step is mediated by a cytochrome P450 monooxygenase, specifically protopanaxadiol synthase (CYP716A47) .[1][3][4]

-

Hydroxylation at C-6: The final step in the formation of the this compound aglycone is the hydroxylation of protopanaxadiol at the C-6 position. This reaction is catalyzed by another cytochrome P450 enzyme, protothis compound synthase (CYP716A53v2) .

The upstream synthesis of the precursor 2,3-oxidosqualene occurs via the mevalonate (MVA) pathway in the cytoplasm.

Quantitative Data

While specific enzyme kinetic parameters (Km, Vmax, kcat) for the key enzymes in the this compound biosynthetic pathway are not extensively reported in publicly available literature, quantitative data from heterologous expression studies provide valuable insights into the efficiency of the pathway.

| Product | Host Organism | Gene(s) Expressed | Titer (µg/g Dry Weight) | Reference |

| Dammarenediol-II | Nicotiana tabacum (transgenic) | PgDDS, CYP716A47, CYP716A53v2 | 11.6 | |

| Protopanaxadiol | Nicotiana tabacum (transgenic) | PgDDS, CYP716A47, CYP716A53v2 | 7.3 | |

| This compound | Nicotiana tabacum (transgenic) | PgDDS, CYP716A47, CYP716A53v2 | 2.8 |

Table 1: Production of this compound and its precursors in a heterologous system.

Experimental Protocols

Heterologous Expression and In Vitro Enzyme Assay for CYP716A47 (Protopanaxadiol Synthase)

This protocol describes the functional characterization of CYP716A47 by expressing the enzyme in yeast and performing an in vitro activity assay.

a. Heterologous Expression in Saccharomyces cerevisiae

-

Vector Construction: Amplify the full-length open reading frame of CYP716A47 from P. ginseng cDNA and clone it into a yeast expression vector (e.g., pYES2/CT) under the control of a galactose-inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the resulting plasmid into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.

-

Yeast Culture and Induction:

-

Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) to an OD600 of 0.6-0.8.

-

Induce protein expression by transferring the cells to an induction medium containing galactose (e.g., 2% w/v) and grow for an additional 24-48 hours at 28-30°C.

-

b. Microsome Isolation

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate buffer pH 7.4, 20% glycerol).

c. In Vitro Enzyme Assay

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg)

-

Dammarenediol-II (substrate, e.g., 20-50 µM)

-

NADPH (cofactor, e.g., 1 mM)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

d. Product Analysis

Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of protopanaxadiol.

Quantification of this compound and its Precursors by UPLC-QTOF-MS

This protocol provides a general framework for the quantitative analysis of dammarenediol-II, protopanaxadiol, and this compound in biological samples.

a. Sample Preparation

-

Extraction:

-

Homogenize the plant material or cell culture pellet.

-

Extract the metabolites with a suitable organic solvent (e.g., 70% methanol or ethyl acetate) using ultrasonication or maceration.

-

Centrifuge the extract to remove solid debris.

-

-

Solid-Phase Extraction (SPE) (Optional):

-

For complex matrices, a cleanup step using a C18 SPE cartridge can be employed to remove interfering compounds.

-

b. UPLC-QTOF-MS Analysis

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Acquisition Mode: Data can be acquired in full scan mode to identify compounds and in MS/MS mode to confirm their structures by fragmentation patterns.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum sensitivity.

-

c. Data Analysis

-

Quantification: Use a standard curve prepared with authentic standards of dammarenediol-II, protopanaxadiol, and this compound to quantify their concentrations in the samples.

-

Identification: Confirm the identity of the compounds by comparing their retention times and mass spectra with those of the authentic standards.

Regulatory Pathway of this compound Biosynthesis

The biosynthesis of ginsenosides, including the precursors to this compound, is tightly regulated by a complex signaling network, with the plant hormone jasmonic acid (JA) playing a central role. Elicitors such as methyl jasmonate (MeJA) can induce the expression of genes involved in the ginsenoside biosynthetic pathway.

The JA signaling pathway involves the following key components:

-

Jasmonate ZIM-domain (JAZ) proteins: These are repressor proteins that inhibit the activity of transcription factors.

-

Coronatine Insensitive 1 (COI1): An F-box protein that forms part of an SCF E3 ubiquitin ligase complex. In the presence of the active form of jasmonate, JA-isoleucine (JA-Ile), COI1 recruits JAZ proteins for degradation by the 26S proteasome.

-

Transcription Factors (TFs): The degradation of JAZ repressors releases transcription factors, such as MYC2 , which can then activate the expression of downstream target genes, including those in the ginsenoside biosynthetic pathway.

Conclusion

This technical guide provides a foundational understanding of the biosynthetic pathway of this compound for researchers, scientists, and drug development professionals. The elucidation of this pathway, including the identification and characterization of the key enzymes and regulatory mechanisms, opens avenues for the metabolic engineering of high-value ginsenosides in heterologous systems and for the optimization of their production in Panax species. Further research is warranted to determine the precise kinetic properties of the biosynthetic enzymes and to further unravel the intricate regulatory networks governing their expression.

References

- 1. mdpi.com [mdpi.com]

- 2. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Pharmacokinetic Profile and Bioavailability of Panaxatriol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxatriol (PT) is a tetracyclic triterpene sapogenin, and its aglycone, Protothis compound (PPT), is a key active metabolite derived from ginsenosides found in Panax species. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. Understanding the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and bioavailability of this compound is critical for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, complete with detailed experimental protocols and data presented for clear interpretation and application in a research setting.

Pharmacokinetic Profile of Protothis compound (PPT)

Pharmacokinetic studies, primarily conducted in rat models, have revealed key insights into the behavior of Protothis compound in the body following both intravenous and oral administration.

Data Summary

The following tables summarize the key pharmacokinetic parameters of Protothis compound (PPT) in rats, providing a quantitative basis for understanding its disposition.

Table 1: Pharmacokinetic Parameters of Protothis compound (PPT) in Rats after Intravenous (i.v.) Administration

| Parameter | Value | Units | Reference |

| Dose | 30 | mg/kg | [1] |

| Elimination half-life (t½) | 0.80 | h | [1] |

| Clearance (CL) | 4.27 | L/h/kg | [1] |

| Volume of distribution (Vd) | 2.25 ± 0.18 | L/kg | [2] |

| Mean Residence Time (MRT) | 3.46 ± 0.33 | h | [2] |

| Area Under the Curve (AUC) | 1851.82 ± 127.92 | ng·h/mL |

Table 2: Pharmacokinetic Parameters of Protothis compound (PPT) in Rats after Oral (p.o.) Administration

| Parameter | Value | Units | Reference |

| Dose | 75 | mg/kg | |

| Maximum Concentration (Cmax) | 130 (0.13) | ng/mL (µg/mL) | |

| Time to Maximum Concentration (Tmax) | 0.58 | h | |

| Absolute Bioavailability | 3.69 | % |

Bioavailability and Factors Affecting It

The oral bioavailability of Protothis compound is notably low, estimated to be around 3.69% in rats. This limited systemic exposure after oral administration is attributed to several factors:

-

Instability in Gastric Acid: Protothis compound is unstable in the acidic environment of the stomach. Studies have shown approximately 40% degradation after 4 hours of incubation in a pH 1.2 buffer, simulating gastric fluid.

-

Poor Membrane Permeability: In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated poor permeability of Protothis compound.

-

Metabolism by Gut Microbiota: this compound-type ginsenosides undergo extensive metabolism by intestinal bacteria. The primary metabolic pathway is deglycosylation, where sugar moieties are cleaved from the saponin structure by microbial enzymes. This biotransformation can lead to the formation of various metabolites, including Protothis compound, which may then be further metabolized.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the protocols for key experiments used to investigate the pharmacokinetics of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Protothis compound after oral and intravenous administration.

Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow of an in vivo pharmacokinetic study of this compound in rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Fasting: Rats are fasted overnight before drug administration, with free access to water.

2. Drug Administration:

-

Intravenous (i.v.) Administration: Protothis compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus injection into the tail vein.

-

Oral (p.o.) Administration: Protothis compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

3. Blood Sample Collection:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

-

Protein Precipitation: To a 50 µL plasma sample, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard (IS).

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Protothis compound and the internal standard.

In Vitro Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of a compound and to investigate the potential for active transport mechanisms.

Workflow for Caco-2 Permeability Assay

Caption: Workflow of an in vitro Caco-2 cell permeability assay.

1. Cell Culture:

-

Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity:

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only monolayers with TEER values above a predetermined threshold are used for the experiment.

3. Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

The test compound (this compound) is added to the donor compartment (either apical for A-to-B transport or basolateral for B-to-A transport).

-

Samples are collected from the receiver compartment at specific time intervals (e.g., 30, 60, 90, and 120 minutes).

-

The concentration of this compound in the collected samples is quantified by LC-MS/MS.

4. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

-

-

The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Signaling Pathway Involvement

This compound saponins have been shown to exert their biological effects through the modulation of various signaling pathways. One of the key pathways identified is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

PI3K/Akt Signaling Pathway Activated by this compound Saponins

Caption: this compound Saponins activate the PI3K/Akt pathway, leading to Nrf2-mediated cytoprotection.

Activation of the PI3K/Akt pathway by this compound saponins has been linked to neuroprotective effects. This activation leads to the downstream activation of the transcription factor NF-E2-related factor 2 (Nrf2). Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective genes, such as heme oxygenase-1 (HO-1). This cascade of events contributes to the antioxidant and protective effects of this compound against cellular stress.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of this compound, with a focus on its aglycone, Protothis compound. The data clearly indicate that while Protothis compound exhibits rapid absorption, its oral bioavailability is limited by factors such as gastric instability and poor intestinal permeability. The provided experimental protocols offer a foundation for researchers to design and execute robust studies to further investigate the ADME properties of this promising natural compound. Furthermore, the elucidation of its interaction with key signaling pathways, such as the PI3K/Akt pathway, opens avenues for exploring its molecular mechanisms of action and therapeutic potential. A thorough understanding of these fundamental pharmacokinetic and pharmacodynamic principles is essential for the successful translation of this compound from a laboratory curiosity to a clinically relevant therapeutic agent.

References

A Technical Guide to the Preliminary Anticancer Screening of Panaxatriol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the preliminary in vitro screening of Panaxatriol, a key bioactive sapogenin derived from ginseng, for its anticancer properties. It consolidates quantitative data from various studies, details common experimental protocols, and visualizes the molecular pathways implicated in its mechanism of action.

Quantitative Data Summary

The anticancer efficacy of this compound has been quantified across various cancer cell lines, primarily focusing on its cytotoxic effects, and its ability to induce cell cycle arrest and apoptosis.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Assay Type | IC50 Value | Key Findings | Reference |

| DU-15 (Prostate) | MTT Assay | 30 µM | Dose-dependent cytotoxic effects. | [1][2] |

| P388D1 (Mouse Lymphoma) | Cytotoxicity Assay | 3.1 µg/ml | Time- and dose-dependent cytotoxicity. | [3] |

| HT1080 (Fibrosarcoma) | Not Specified | Not Specified | Reduced invasive capacity. | [4][5] |

| HepG-2 (Liver) | MTT Assay | 4.21 ± 0.54 µM* | A panaxadiol derivative showed significantly higher activity than the parent compound. |

Note: Data for a highly active derivative of the related Panaxadiol is included for comparative purposes.

Table 2: Effect of this compound on Cell Cycle and Apoptosis

| Cancer Cell Line | Effect | Method | Quantitative Observations | Reference |

| DU-15 (Prostate) | Cell Cycle Arrest | Flow Cytometry | Concentration-dependent increase in the sub-G1 phase population. | |

| P388D1 (Mouse Lymphoma) | Cell Cycle Arrest | Flow Cytometry | At 5 µg/ml, G2/M phase cells increased from 9% to 48% after 36 hours. | |

| Colorectal Cancer Cells | Cell Cycle Arrest | Flow Cytometry | Inhibition of G1/S transition via increased p21/p27 and decreased cyclin D1. | |

| DU-15 (Prostate) | Apoptosis | DAPI Staining | Increased apoptosis with this compound treatment. | |

| Colorectal Cancer Cells | Apoptosis | Western Blot | Increased expression of apoptotic proteins Caspase-9 and Caspase-3. |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies evaluating this compound's anticancer activity.

Cell Viability Assessment (MTT Assay)

This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., DU-15) in 96-well plates at a density of 1×10⁶ cells per well and incubate for 12-24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-120 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 48-72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.2-0.5 mg/ml and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound at desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold Phosphate Buffered Saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a culture dish. Treat with this compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash with PBS and stain the cells with DAPI solution for 5-10 minutes in the dark.

-

Visualization: Mount the coverslips onto microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Cell Migration Assessment (Wound Healing Assay)

This assay assesses the ability of a cell population to migrate and close an artificial "wound" created in a confluent monolayer.

-

Create Monolayer: Grow cells in a culture dish until they form a confluent monolayer.

-

Create Wound: Use a sterile pipette tip to create a straight scratch or "wound" through the center of the monolayer.

-

Treatment: Wash the cells with media to remove dislodged cells and add fresh media containing this compound at various concentrations.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure. A suppression of migration will be observed in treated cells compared to controls.

Visualization of Anticancer Mechanisms

The anticancer effects of this compound are mediated through the modulation of several key cellular signaling pathways and processes.

Caption: General workflow for in vitro anticancer screening of this compound.

Caption: Mitochondrial-mediated apoptosis induced by this compound.

Caption: this compound targets AKT to induce G1/S cell cycle arrest.

Caption: this compound reduces cell invasion by downregulating MMP-9.

Caption: this compound inhibits autophagy in TNBC via METTL3.

References

- 1. Potential antitumor effects of this compound against DU-15 human prostate cancer cells is mediated via mitochondrial mediated apoptosis, inhibition of cell migration and sub-G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbuon.com [jbuon.com]

- 3. researchgate.net [researchgate.net]

- 4. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]

Panaxatriol: A Technical Guide to its Discovery, Isolation, and Characterization from Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxatriol, a tetracyclic triterpenoid sapogenin, is a core bioactive aglycone derived from the ginsenosides of Panax ginseng C.A. Meyer. As the foundational structure for the protothis compound (PPT) group of ginsenosides, it garners significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] This technical guide provides an in-depth overview of the discovery of this compound and detailed methodologies for its isolation from Panax ginseng. It includes comprehensive experimental protocols, quantitative data summaries, and visualizations of both the isolation workflow and key biological signaling pathways influenced by this compound. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from this important medicinal plant.

Introduction and Discovery

Panax ginseng has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy largely attributed to a class of steroid glycosides known as ginsenosides.[2] These ginsenosides are classified based on the structure of their aglycones (sapogenins) upon hydrolysis. The two primary groups are the panaxadiol (PPD) and protothis compound (PPT) types.

This compound is the characteristic aglycone of the PPT-type ginsenosides, which include prominent compounds like ginsenoside Rg1, Re, and Rh1.[2] Its discovery was intrinsically linked to the early structural elucidation of these parent glycosides. In 1965, the hydrolysis of ginsenoside Rg1 yielded a new sapogenin, which was identified as this compound.[2] It was characterized as a dammarane-type tetracyclic triterpene and a homolog of panaxadiol, distinguished by the presence of an additional hydroxyl group.[3] this compound itself is formed from the dehydration of its immediate precursor, protothis compound.

Chemical and Physical Properties

This compound is an organic compound with a complex steroid-like framework. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₀H₅₂O₄ |

| Molecular Weight | 476.73 g/mol |

| IUPAC Name | (20R)-20,25-Epoxydammarane-3β,6β,12β-triol |

| Systematic IUPAC Name | (3S,5R,6R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |

| CAS Number | 32791-84-7 |

| Appearance | Solid |

| Type | Dammarane-type tetracyclic triterpene sapogenin |

Isolation and Purification Methodology

The isolation of this compound is a multi-step process that begins with the extraction of its parent ginsenosides from Panax ginseng root, followed by hydrolysis to cleave the sugar moieties, and concluding with chromatographic purification of the target aglycone.

General Experimental Workflow

The overall process for isolating this compound from Panax ginseng is depicted below. This workflow outlines the major stages from raw plant material to the purified compound.

Caption: Figure 1: General Workflow for this compound Isolation

Detailed Experimental Protocols

Protocol 1: Extraction of Crude Saponins

This protocol describes a conventional method for extracting a crude mixture of ginsenosides from dried ginseng root.

-

Sample Preparation: Air-dry the roots of Panax ginseng and grind them into a fine powder (approx. 40-60 mesh).

-

Solvent Extraction:

-

Place 1 kg of the powdered ginseng root into a large round-bottom flask.

-

Add 10 L of 80% methanol (or ethanol).

-

Perform heat reflux extraction at 80-90°C for 20-24 hours. For improved efficiency, modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed, which significantly reduce extraction time.

-

After extraction, filter the mixture while hot and collect the filtrate.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

-

Solvent Partitioning:

-

Suspend the dried crude extract in 2 L of distilled water.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Partition the suspension sequentially with equal volumes of n-hexane and then water-saturated n-butanol.

-

The n-butanol fraction, containing the majority of the ginsenosides, is collected. Repeat the n-butanol partitioning three times.

-

Combine the n-butanol layers and evaporate the solvent under vacuum to yield the total saponin fraction.

-

Protocol 2: Acid Hydrolysis for Aglycone Preparation

This protocol details the cleavage of glycosidic bonds from the saponin fraction to release the aglycones, including this compound.

-

Hydrolysis Reaction:

-

Dissolve 10 g of the dried total saponin fraction in 500 mL of an ethanol:water (1:1 v/v) solution.

-

Add 15% sulfuric acid (H₂SO₄) to the solution. Alternatively, 6 N hydrochloric acid (HCl) can be used.

-

Reflux the mixture at 100°C for 4 hours.

-

-

Neutralization and Extraction:

-

After cooling to room temperature, neutralize the reaction mixture with a 15% sodium hydroxide (NaOH) solution until a pH of ~7.0 is reached.

-

Extract the resulting mixture with an equal volume of cyclohexane or diethyl ether three times.

-

Combine the organic layers, which now contain the crude aglycones.

-

-

Washing and Drying: Wash the combined organic extract with distilled water until neutral. Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo to obtain the crude aglycone residue.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines the separation of this compound from the crude aglycone mixture.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (100-200 mesh) column using a suitable solvent system, such as a gradient of chloroform-methanol or ethyl acetate-hexane.

-

Dissolve the crude aglycone residue in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity. For instance, start with 100% chloroform and gradually increase the percentage of methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing with a 10% H₂SO₄ spray followed by heating. This compound and panaxadiol will show distinct spots.

-

Combine the fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to high purity (>98%), subject the enriched this compound fractions to preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is common.

-

Detection: Monitor the elution at a low UV wavelength (e.g., 203 nm).

-

Collect the peak corresponding to this compound, and confirm its identity and purity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

Direct yield reporting for this compound from raw ginseng is uncommon in literature, as it is a hydrolysis product. The yield is dependent on the concentration of parent PPT-type ginsenosides in the plant material and the efficiency of the hydrolysis and purification steps. However, related quantitative data provides context.

| Analyte/Product | Source Material | Method | Result | Reference |

| Panaxytriol (a related polyacetylene) | Red Ginseng (P. ginseng) | Solvent Extraction, GC | 0.38 mg/g | |

| Panaxytriol (a related polyacetylene) | White Ginseng (P. ginseng) | Solvent Extraction, GC | 0.25 mg/g | |

| Total Ginsenosides | P. ginseng Supplements | Ultrasound-Assisted Extraction, UPLC-MS/MS | 9.7 to 150.2 mg/serving |

Note: The data for Panaxytriol is included for context on related compounds but should not be confused with this compound.

Key Signaling Pathways Involving this compound

This compound has been shown to modulate several critical biological pathways. Its effects on thrombin inhibition and nitric oxide production are of significant therapeutic interest.

Inhibition of Thrombin in the Coagulation Cascade

Recent studies have identified this compound as a direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade. By binding to thrombin, this compound can disrupt the conversion of fibrinogen to fibrin, thereby exerting an antithrombotic effect.

Caption: Figure 2: this compound as a Direct Thrombin Inhibitor

Regulation of Endothelial Nitric Oxide Synthase (eNOS)

Extracts rich in protopanaxatriols, for which this compound is the aglycone, have been shown to stimulate nitric oxide (NO) production in endothelial cells. This effect is mediated through the activation of endothelial NO synthase (eNOS) via multiple signaling pathways, including the PI3K/Akt and AMPK pathways. Increased NO bioavailability contributes to vasodilation and vascular health.

References

Panaxatriol: A Comprehensive Technical Review of In Vitro and In Vivo Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxatriol, a dammarane-type tetracyclic triterpene sapogenin, is a key bioactive compound derived from Panax ginseng (ginseng) and Panax notoginseng.[1] As an aglycone of various ginsenosides, this compound and its saponin derivatives (this compound Saponins, PTS) have garnered significant scientific interest for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the in vitro and in vivo biological effects of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. The information is presented to facilitate further research and drug development endeavors.

Core Biological Effects and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, anti-fibrotic, and metabolic regulatory effects. These effects are mediated through the modulation of multiple key signaling pathways.

Neuroprotective Effects

This compound Saponins (PTS) have demonstrated significant neuroprotective effects in models of cerebral ischemia. In vitro studies using PC12 cells subjected to oxygen-glucose deprivation (OGD) have shown that PTS can attenuate cellular injury.[2] This protective effect is attributed to the activation of the PI3K/Akt and Nrf2 signaling pathways.[2][3] Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which combat oxidative stress, a key contributor to ischemic damage.

In vivo studies using a rat model of middle cerebral artery occlusion (MCAO) have further substantiated these findings. Administration of PTS was shown to improve neurological function, reduce infarct volume, and enhance cerebral perfusion. The underlying mechanism involves the promotion of angiogenesis through the activation of the Sonic hedgehog (Shh) signaling pathway, leading to increased expression of vascular endothelial growth factor (VEGF) and Angiopoietin-1 (Ang-1). Furthermore, protothis compound (PPT), a closely related compound, has been shown to reduce neurological deficit scores and infarct volume in rats by mitigating inflammation and oxidative stress, as evidenced by the regulation of factors like TNF-α, IL-1β, IL-6, MDA, and SOD.

Metabolic and Muscle Synthesis Regulation

In the context of metabolic regulation and muscle physiology, this compound has been shown to augment resistance exercise-induced muscle protein synthesis. In a study involving male Sprague-Dawley rats, this compound administration post-exercise significantly increased the phosphorylation of key proteins in the mTORC1 signaling pathway. Specifically, the phosphorylation levels of Akt, ERK1/2, and p70S6K were elevated, indicating an enhancement of the signaling cascade that promotes muscle protein synthesis.

Anti-Fibrotic Activity

This compound Saponins have demonstrated potent anti-fibrotic effects, particularly in the context of renal fibrosis. In a unilateral ureteral obstruction (UUO) model in rats, PTS treatment alleviated renal dysfunction and reduced fibrotic changes. The mechanism of action involves the suppression of inflammation mediated by TNF-α and the inhibition of the TGF-β1/Smad3 signaling pathway. By downregulating pro-inflammatory cytokines and key fibrosis markers such as α-SMA, collagen I, and fibronectin, PTS effectively counteracts the progression of renal fibrosis.

Cardiovascular Effects

The cardiovascular benefits of this compound are linked to its ability to stimulate nitric oxide (NO) production and its antithrombotic properties. A protothis compound-enriched extract of Panax ginseng was found to have the highest potency in inducing NO production in human umbilical vein endothelial cells. This effect is mediated through the activation of endothelial NO synthase (eNOS) via multiple signaling pathways, including PI3K-Akt and AMPK.

Furthermore, this compound has been identified as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade. In vitro assays demonstrated that this compound inhibits thrombin with an IC50 of 10.3 µM. Binding studies using surface plasmon resonance confirmed a direct interaction with a dissociation constant (KD) of 7.8 µM.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited in vitro and in vivo studies.

Table 1: In Vitro Bioactivity of this compound and its Derivatives

| Compound/Extract | Model System | Endpoint | Result | Reference |

| This compound | Thrombin Inhibition Assay | IC50 | 10.3 µM | |

| This compound | Surface Plasmon Resonance | KD | 7.8 µM | |

| Protothis compound | PC12 cells (viability) | 24h incubation | No significant effect at 6.25, 12.5, 25 µM | |

| Protothis compound | PC12 cells (viability) | 24h incubation | Significant inhibition at 50 µM and 100 µM |

Table 2: In Vivo Effects of this compound and this compound Saponins (PTS)

| Compound | Animal Model | Treatment | Key Findings | Reference |

| This compound | Sprague-Dawley rats (Resistance Exercise) | 0.2 g/kg PT post-exercise | Significantly higher Akt and ERK1/2 phosphorylation at 0.5h | |

| This compound | Sprague-Dawley rats (Resistance Exercise) | 0.2 g/kg PT post-exercise | Significantly higher p70S6K phosphorylation at 0.5h and 3h | |

| PTS | Sprague-Dawley rats (UUO Model) | PTS administration | Alleviated renal dysfunction and fibrosis | |

| PTS | MCAO rats | PTS administration | Improved neurological function and reduced infarct volume |

Signaling Pathways and Experimental Workflows

The biological effects of this compound are underpinned by its interaction with complex signaling networks. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental procedures described in the literature.

Caption: this compound augments muscle protein synthesis via the mTORC1 signaling pathway.

Caption: PTS-mediated neuroprotection through the PI3K/Akt and Nrf2 signaling pathways.

Caption: PTS exerts anti-renal fibrosis effects by inhibiting TNF-α and TGF-β1/Smad3 pathways.

Caption: A generalized experimental workflow for in vivo studies of this compound.

Detailed Experimental Protocols

In Vitro Oxygen-Glucose Deprivation (OGD) Model with PC12 Cells

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

OGD Induction: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 4-6 hours).

-

This compound Saponins Treatment: PTS at various concentrations are added to the culture medium before, during, or after the OGD insult, depending on the experimental design (pre-treatment, co-treatment, or post-treatment).

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or LDH release assay.

-

Western Blot Analysis: To investigate signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-Akt, Nrf2, HO-1) and corresponding loading controls.

In Vivo Unilateral Ureteral Obstruction (UUO) Model in Rats

-

Animals: Male Sprague-Dawley rats are used.

-

Surgical Procedure: Rats are anesthetized, and a midline abdominal incision is made. The left ureter is isolated and ligated at two points with silk sutures. The incision is then closed. Sham-operated animals undergo the same procedure without ureteral ligation.

-

PTS Administration: PTS is administered daily to the treatment group via oral gavage, starting from the day of surgery for a specified period (e.g., 14 days). The control group receives the vehicle.

-

Sample Collection: At the end of the treatment period, rats are euthanized, and blood and kidney tissues are collected.

-

Histopathological Examination: Kidney sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tissue morphology and collagen deposition, respectively.

-

Biochemical Analysis: Serum creatinine and blood urea nitrogen are measured to assess renal function. Kidney tissue homogenates are used for Western blotting or qRT-PCR to measure the expression of fibrosis-related markers (e.g., TGF-β1, Smad3, α-SMA, Collagen I).

Thrombin Inhibition Assay

-

Assay Principle: The inhibitory effect of this compound on thrombin activity is measured using a chromogenic substrate. Thrombin cleaves the substrate, releasing a colored product that can be quantified spectrophotometrically.

-

Procedure: A reaction mixture containing thrombin and varying concentrations of this compound (or a vehicle control) in a suitable buffer is pre-incubated. The reaction is initiated by the addition of the chromogenic substrate.

-

Data Analysis: The rate of substrate cleavage is monitored by measuring the absorbance at a specific wavelength over time. The IC50 value, the concentration of this compound that inhibits 50% of thrombin activity, is calculated from the dose-response curve.

Conclusion

This compound and its saponin derivatives exhibit a remarkable array of biological activities with significant therapeutic potential. The in vitro and in vivo studies summarized in this guide highlight its efficacy in neuroprotection, metabolic regulation, and the amelioration of fibrotic diseases. The well-defined mechanisms of action, centered around key signaling pathways such as mTORC1, PI3K/Akt/Nrf2, and TGF-β1/Smad3, provide a solid foundation for its further development as a therapeutic agent. The quantitative data and detailed protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding and clinical application of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Saponins Attenuated Oxygen-Glucose Deprivation Injury in PC12 Cells via Activation of PI3K/Akt and Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound saponins attenuated oxygen-glucose deprivation injury in PC12 cells via activation of PI3K/Akt and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnopharmacology and Therapeutic Potential of Panaxatriol-Containing Herbs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxatriol, a key bioactive sapogenin found predominantly in plants of the Panax genus, has been the subject of extensive research due to its diverse pharmacological activities. This technical guide delves into the ethnopharmacological uses of this compound-containing herbs, primarily focusing on Panax notoginseng (Sanqi) and Panax ginseng (Asian Ginseng). It provides a comprehensive overview of the traditional applications of these herbs and correlates them with modern scientific findings on the mechanisms of action of this compound and its glycosidic forms, collectively known as this compound saponins (PTS). This document summarizes quantitative pharmacological data, details key experimental protocols for investigating the bioactivities of this compound, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Botanical Sources

This compound is a tetracyclic triterpenoid sapogenin that forms the aglycone backbone of a significant class of ginsenosides.[1] These ginsenosides, categorized as this compound saponins (PTS), are distinguished from the panaxadiol saponins by the presence of a hydroxyl group at the C-6 position of the dammarane skeleton. The primary botanical sources of this compound-containing compounds are members of the Panax genus, with Panax notoginseng and Panax ginseng being the most prominent.[2][3]

Traditionally, these herbs have been utilized for centuries in Traditional Chinese Medicine (TCM) and other indigenous healing systems for a wide array of ailments.[2][4] This guide will explore the historical and traditional contexts of their use and connect them to the scientifically validated pharmacological effects of their active constituents.

Ethnopharmacological Uses of this compound-Containing Herbs

The traditional applications of Panax notoginseng and Panax ginseng provide a foundational context for understanding their therapeutic potential.

Panax notoginseng (Sanqi or Tianqi)

Panax notoginseng, primarily cultivated in the Yunnan and Guangxi provinces of China, is a highly valued herb in TCM. Its traditional uses are deeply rooted in its perceived ability to interact with the blood and circulatory system.

-

Hemostatic and Blood-Stasis-Removing Properties: A cornerstone of its traditional use is for treating both internal and external bleeding, as well as resolving blood stasis. It has been historically used for traumatic injuries, nosebleeds, vomiting blood, and uterine bleeding.

-

Cardiovascular Health: Traditional medicine practitioners have long used P. notoginseng to treat chest pain and other symptoms associated with what is now understood as cardiovascular disease.

-

Anti-inflammatory and Analgesic Effects: It has been traditionally applied to reduce swelling, alleviate pain, and treat traumatic injuries.

Panax ginseng (Asian Ginseng)

Panax ginseng, often referred to as Korean or Chinese ginseng, is one of the most well-known medicinal herbs globally. Its traditional use is broader than that of P. notoginseng, often being classified as an adaptogen.

-

Adaptogenic and Tonic Effects: P. ginseng is traditionally used to enhance vital energy (Qi), improve physical and mental stamina, and increase resistance to stress and aging.

-

Cognitive Enhancement: It has a long history of use for improving memory, concentration, and overall cognitive function.

-

Metabolic Regulation: Traditional uses include the management of conditions that align with modern descriptions of diabetes and metabolic syndrome.

-

Immune System Support: It has been traditionally used to bolster the body's defenses against infections.

Quantitative Pharmacological Data

The ethnopharmacological claims for these herbs are increasingly being substantiated by modern scientific research. The following tables summarize key quantitative data on the pharmacological effects of this compound and its saponins.

Table 1: Anticancer Activity of this compound and Related Saponins

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference(s) |

| This compound | HeLa (cervical cancer) | MTT | 13.73 µmol L⁻¹ | |

| This compound | HepG2 (liver cancer) | MTT | 15.83 µmol L⁻¹ | |

| This compound | A549 (lung cancer) | MTT | 16.89 µmol L⁻¹ | |

| This compound Saponins (Fraction C) | HeLa (cervical cancer) | MTT | 3.91 ± 0.03 µg/mL | |

| This compound Saponins (Fraction C) | SKOV-3 (ovarian cancer) | MTT | 3.97 ± 0.07 µg/mL | |

| This compound Saponins (Fraction C) | MOLT-4 (leukemia) | MTT | 7.75 ± 0.37 µg/mL | |

| Yamogenin | HeLa (cervical cancer) | MTT | 16.5 ± 0.59 µg/mL | |

| Diosgenin | HeLa (cervical cancer) | MTT | 16.3 ± 0.26 µg/mL |

Table 2: Neuroprotective Effects of this compound and its Saponins

| Compound/Extract | Model | Parameter Measured | Result | Reference(s) |

| Protothis compound (PPT) | MCAO/R rats | Neurological deficit score | Significant reduction | |

| Protothis compound (PPT) | MCAO/R rats | Infarct volume | Significant reduction | |

| This compound Saponins (PTS) | MCAO rats (50 mg/kg/day) | Neurological function | Significant improvement at 3, 7, and 14 days | |

| This compound Saponins (PTS) | MCAO rats (50 mg/kg/day) | Infarct volume | Significant reduction at 3, 7, and 14 days | |

| This compound Saponins (PTS) | MPTP-induced neurotoxicity in mice | Dopaminergic neuron loss | Neuroprotection against loss |

Table 3: Anti-inflammatory Effects of this compound Saponins (PTS)

| Compound/Extract | Model | Parameter Measured | Result | Reference(s) |

| This compound Saponins (PTS) | UUO-induced renal fibrosis in rats | TNF-α, IL-6 mRNA expression | Significant downregulation | |

| This compound Saponins (PTS) | UUO-induced renal fibrosis in rats | Serum TNF-α, IL-6 levels (ELISA) | Significant downregulation | |

| 20(S)-Protothis compound (PPT) | LPS-induced septic shock in mice | IL-1β secretion | Attenuated | |

| 20(S)-Protothis compound (PPT) | MSU-induced peritonitis in mice | IL-1β secretion | Inhibited | |

| Panax notoginseng Flower Saponins (PNFS) | UVB-irradiated HaCaT cells (100 & 200 µg/mL) | PGE-2, IL-1β, TNF-α expression (Western Blot) | Significant inhibition |

Table 4: Anti-platelet Activity of this compound Saponins (PTS)

| Compound/Extract | Agonist | Model | Inhibition Rate | Reference(s) |

| This compound Saponins (PTS) (1 mg/mL) | Collagen | Rabbit platelets | 63.9% | |

| This compound Saponins (PTS) (3 mg/mL) | Collagen | Rabbit platelets | 69.8% | |

| This compound Saponins (PTS) (10 mg/mL) | Collagen | Rabbit platelets | 71.3% | |

| This compound Saponins (PTS) (3 mg/mL) | Thrombin | Rabbit platelets | 55.5% | |

| This compound Saponins (PTS) (10 mg/mL) | Thrombin | Rabbit platelets | 56.4% | |

| This compound Saponins (PTS) (3 mg/mL) | ADP | Rabbit platelets | 55.3% | |

| This compound Saponins (PTS) (10 mg/mL) | ADP | Rabbit platelets | 55.9% |

Key Signaling Pathways Modulated by this compound

This compound and its saponins exert their pharmacological effects by modulating a variety of intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

PI3K/Akt/mTORC1 Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin Complex 1 (mTORC1) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to activate this pathway, which is particularly relevant to its traditional use as a tonic and for muscle-related benefits. For instance, this compound derived from ginseng has been found to enhance resistance exercise-induced protein synthesis through the activation of mTORC1 signaling in skeletal muscle.

Caption: this compound-mediated activation of the PI3K/Akt/mTORC1 pathway.

Keap1/Nrf2 Antioxidant Pathway

The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular antioxidant responses. This compound saponins have been demonstrated to activate this pathway, which underlies their neuroprotective and cardioprotective effects by mitigating oxidative stress. PTS can disrupt the interaction between Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant enzymes.

Caption: Activation of the Keap1/Nrf2 pathway by this compound Saponins.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. This compound saponins have been shown to modulate MAPK pathways, such as ERK1/2 and p38, which contributes to their anti-inflammatory and anti-platelet activities.

Caption: Modulation of the MAPK signaling pathway by this compound Saponins.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the investigation of this compound-containing herbs.

Extraction and Isolation of this compound Saponins

This protocol outlines a general procedure for the extraction and purification of this compound saponins from Panax notoginseng.

Caption: Experimental workflow for the extraction and isolation of PTS.

Methodology:

-

Preparation of Plant Material: Dried roots of Panax notoginseng are ground into a fine powder.

-